2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene
Description
Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature
2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene possesses the molecular formula C₈H₄BrF₅O with a molecular weight of 291.01 grams per mole. The compound is registered under Chemical Abstracts Service number 1807026-77-2 and carries the Molecular Design Limited registry number MFCD28737935. The Simplified Molecular Input Line Entry System representation of this molecule is FC(F)(F)C1=CC=CC(OC(F)F)=C1Br, which precisely defines the connectivity and arrangement of all atoms within the structure.
The structural architecture of this compound centers on a benzene ring bearing three substituents in a specific positional arrangement. The bromine atom occupies the 2-position, while the difluoromethoxy group (-OCF₂H) is located at the 1-position, and the trifluoromethyl group (-CF₃) resides at the 3-position. This substitution pattern creates a molecule with significant electronic asymmetry and provides multiple sites for potential chemical reactivity. The presence of five fluorine atoms distributed across two different functional groups contributes to the compound's unique physicochemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄BrF₅O |
| Molecular Weight | 291.01 g/mol |
| Chemical Abstracts Service Number | 1807026-77-2 |
| Molecular Design Limited Number | MFCD28737935 |
| Simplified Molecular Input Line Entry System | FC(F)(F)C1=CC=CC(OC(F)F)=C1Br |
The electronic structure of this compound reflects the combined influence of all three substituents on the aromatic ring system. The trifluoromethyl group serves as a powerful electron-withdrawing substituent, significantly depleting electron density from the aromatic ring through both inductive and resonance effects. Similarly, the difluoromethoxy group, while containing an oxygen atom that could potentially donate electron density through resonance, is rendered electron-withdrawing due to the strong inductive effects of the two fluorine atoms attached to the methyl carbon. The bromine atom contributes both electron-withdrawing inductive effects and mild electron-donating resonance effects, though the overall electronic character of the molecule remains strongly electron-deficient due to the multiple fluorine-containing substituents.
Historical Context of Fluorinated Aromatic Compounds
The development of fluorinated aromatic compounds traces its origins to the early foundations of organofluorine chemistry, which began in the nineteenth century before elemental fluorine itself was successfully isolated. Alexander Borodin, renowned both as a composer and chemist, pioneered the first nucleophilic replacement of halogen atoms by fluoride in 1862, establishing a fundamental synthetic approach that remains crucial in fluorochemical industry today. This early work laid the groundwork for the systematic development of methods to introduce fluorine atoms into organic molecules, particularly aromatic systems.
The systematic study of fluoroaromatic compounds gained significant momentum in the early twentieth century with several key methodological breakthroughs. In 1927, Schiemann developed an aromatic fluorination methodology involving diazonium salts of aromatic amines, which were decomposed in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This reaction, subsequently improved and refined, continues to be employed in the manufacture of fluoroaromatic compounds today. Another crucial advancement came in 1936 when Gottlieb reported nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride, representing the first example of halogen exchange methodology in fluoroarene synthesis.
The industrial development of organofluorine chemistry experienced dramatic acceleration during World War II, leading to the establishment of large-scale production methods for fluorinated compounds. This period marked the transition from laboratory curiosities to industrial materials, as the unique properties of fluorinated compounds became recognized for their practical applications. The development included both perfluorinated systems and partially fluorinated aromatics, with the latter category encompassing compounds like the subject of this analysis.
Aromatic compounds with fluorinated side chains were first reported by Swarts in 1898, who discovered that benzotrichloride reacted rapidly with antimony trifluoride. This conversion from aromatic trichloromethyl groups to trifluoromethyl groups was later achieved using hydrogen fluoride and reported in the 1930s. These early developments established the foundation for synthesizing aromatic compounds bearing trifluoromethyl substituents, a structural feature prominently displayed in this compound.
Position Within Halogenated Fluoroaromatics Classification
This compound occupies a distinctive position within the broader classification of halogenated fluoroaromatic compounds. This molecule represents a multi-halogenated system that combines ring-bound bromine substitution with multiple fluorine-containing substituents, creating a compound that bridges several important categories of organofluorine chemistry. The compound can be classified as both a mixed halogenated aromatic system and a polyfluorinated aromatic derivative, demonstrating the complexity that modern synthetic chemistry can achieve in creating specialized molecular architectures.
Within the systematic classification of fluoroaromatic compounds, this molecule belongs to the category of highly substituted fluoroaromatics that contain both direct ring fluorination (through the fluorinated substituents) and additional halogen substitution. The presence of the trifluoromethyl group places it among aromatic compounds with fluorinated side chains, while the difluoromethoxy substituent represents an ether-linked fluorinated group. This dual nature makes the compound particularly valuable as a synthetic intermediate, as it provides multiple reactive sites for further chemical transformation.
The bromine substitution pattern in this compound is particularly significant from a synthetic chemistry perspective. Bromine serves as an excellent leaving group in various coupling reactions, making this compound a potential precursor for the synthesis of more complex fluorinated aromatic systems. The electronic effects of the multiple fluorine-containing substituents significantly influence the reactivity of the bromine atom, as the electron-withdrawing nature of both the trifluoromethyl and difluoromethoxy groups activates the aromatic ring toward nucleophilic substitution reactions.
Contemporary fluoroaromatic chemistry recognizes several distinct categories of fluorinated aromatic compounds based on their substitution patterns and synthetic accessibility. These include mono- and difluoroaromatic compounds, highly fluorinated aromatic compounds, and perhaloaromatic compounds. The subject compound represents an intermediate category that combines multiple fluorine atoms through substituent groups rather than direct ring fluorination, demonstrating an alternative approach to achieving high fluorine content in aromatic systems.
Significance in Organofluorine Chemistry
The significance of this compound within organofluorine chemistry stems from its embodiment of several key principles that define the field's contemporary direction and applications. Organofluorine chemistry has evolved to become essential for modern life, with fluorinated compounds playing crucial roles in pharmaceuticals, agrochemicals, materials science, and numerous industrial applications. This particular compound exemplifies the sophisticated molecular architectures that can be achieved through strategic fluorine incorporation, demonstrating how multiple fluorinated functional groups can be combined to create compounds with potentially unique properties.
The compound's structure illustrates the principle of strategic fluorine placement to achieve specific electronic and steric effects. The trifluoromethyl group contributes to enhanced lipophilicity and metabolic stability, properties that are highly valued in pharmaceutical applications. When bound to carbon, fluorine forms some of the strongest bonds in organic chemistry, with carbon-fluorine bonds exhibiting exceptional thermal and chemical stability. This strength, combined with fluorine's unique electronic properties, makes fluorinated compounds particularly attractive for developing materials with enhanced performance characteristics.
From a synthetic chemistry perspective, this compound represents the convergence of multiple important synthetic methodologies in fluoroorganic chemistry. The successful incorporation of both difluoromethoxy and trifluoromethyl groups onto a single aromatic ring requires sophisticated synthetic planning and execution. Such compounds serve as valuable building blocks for the construction of more complex fluorinated systems, particularly in pharmaceutical chemistry where the strategic placement of fluorine atoms can dramatically influence biological activity and pharmacokinetic properties.
The environmental and sustainability aspects of organofluorine chemistry also contribute to the significance of compounds like this one. While fluorinated compounds often exhibit enhanced stability and performance characteristics, they also require careful consideration regarding their environmental fate and disposal. The development of synthetic methods for creating complex fluorinated compounds like this compound contributes to the ongoing effort to create more efficient synthetic pathways that minimize waste and environmental impact while maximizing the beneficial properties that fluorination can provide.
| Applications in Organofluorine Chemistry | Significance |
|---|---|
| Pharmaceutical Intermediates | Enhanced metabolic stability and bioavailability |
| Materials Science Building Blocks | Improved thermal and chemical resistance |
| Synthetic Chemistry Precursors | Multiple reactive sites for further transformation |
| Electronic Property Modulation | Precise control of molecular electron distribution |
The compound also demonstrates the sophisticated level of structural control that contemporary organofluorine chemistry has achieved. The ability to selectively introduce different fluorinated groups at specific positions on an aromatic ring represents a significant synthetic accomplishment that opens pathways to previously inaccessible molecular architectures. This level of synthetic control is essential for the continued development of fluorinated compounds with tailored properties for specific applications, whether in medicine, materials science, or other technological fields where fluorinated compounds provide unique advantages.
Properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-6-4(8(12,13)14)2-1-3-5(6)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZTUBXFRQJUFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as halogenation, radical reactions, and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Radical Reactions: The trifluoromethyl group can be introduced or modified through radical reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, radical initiators, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzene derivatives, while radical reactions can introduce or modify trifluoromethyl groups.
Scientific Research Applications
2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Mechanism of Action
The mechanism by which 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The difluoromethoxy group can influence the compound’s electronic properties, affecting its interactions with other molecules.
Comparison with Similar Compounds
Substitution Patterns and Functional Group Variations
The table below highlights key structural and functional differences between the target compound and its analogs:
Reactivity and Stability
- Electrophilic Substitution : The trifluoromethyl group at position 3 deactivates the ring, directing incoming electrophiles to the para position relative to the bromine. This contrasts with analogs like 1-Bromo-3-(difluoromethoxy)benzene, where the absence of -CF₃ allows for less steric hindrance .
- Cross-Coupling Potential: Bromine at position 2 enhances compatibility with Suzuki-Miyaura couplings, similar to 1-Bromo-3-chloro-2-(trifluoromethyl)benzene, though the latter’s chlorine may require harsher conditions .
- Stability : Difluoromethoxy (-OCF₂H) groups offer greater hydrolytic stability compared to methoxymethoxy (-OCH₂OCH₃) in 2-Bromo-1-(methoxymethoxy)-3-(trifluoromethyl)benzene, which is prone to acid-catalyzed cleavage .
Biological Activity
2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C9H5BrF5O. The presence of bromine and trifluoromethyl groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound is known to inhibit specific enzyme activities, potentially affecting metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which can lead to therapeutic effects in diseases where these enzymes are dysregulated.
- Binding Affinity : Its structural features allow it to bind effectively to target proteins, influencing their function.
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines. This activity could make it a candidate for treating inflammatory diseases.
Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition properties of fluorinated compounds similar to this compound. Results showed that these compounds could inhibit enzymes involved in the inflammatory response, suggesting potential applications in treating conditions like arthritis and other inflammatory disorders .
Study 2: Antimicrobial Efficacy
In another research project, derivatives of fluorinated benzene compounds were tested against various pathogens, demonstrating significant antimicrobial activity. Although this compound was not the primary focus, the results suggest that similar compounds could be effective against resistant strains of bacteria .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene, and how can reaction conditions be optimized for yield?
Methodology : The compound can be synthesized via sequential electrophilic substitution and halogenation. A plausible route involves:
Difluoromethoxy group introduction : Reacting a phenol derivative with chlorodifluoromethane under basic conditions (e.g., K₂CO₃ in DMF) .
Bromination : Using N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., FeBr₃) to selectively brominate the aromatic ring. The trifluoromethyl group directs bromination to the ortho position due to its electron-withdrawing effect .
Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product.
Optimization : Yield improvements (typically 50–70%) can be achieved by controlling temperature (0–5°C during bromination) and stoichiometric ratios (1.2 equivalents of NBS). Monitor reaction progress via TLC or GC-MS .
Q. How can the structure of this compound be unambiguously confirmed?
Methodology :
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 294.94 (C₈H₄BrF₅O) .
- X-ray Crystallography (if crystalline): Resolves bond angles and substituent positions, particularly for bromine and fluorine atoms .
Advanced Research Questions
Q. What is the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this compound, and how do substituents influence reactivity?
Methodology :
- Substituent Effects : The trifluoromethyl (-CF₃) and difluoromethoxy (-OCHF₂) groups are strong electron-withdrawing groups (EWGs). Computational studies (DFT) predict their combined effect directs EAS to the para position relative to -CF₃ and meta to -OCHF₂ .
- Experimental Validation : Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃) reactions can confirm regioselectivity. Analyze products via HPLC or ¹⁹F NMR to identify dominant substitution patterns .
Q. How does this compound serve as a precursor in pharmaceutical intermediates, and what are key challenges in scaling up reactions?
Methodology :
- Applications :
- Challenges :
Q. How can conflicting data on reaction yields or substituent effects be resolved in studies involving this compound?
Methodology :
- Controlled Replication : Repeat experiments under standardized conditions (solvent purity, inert atmosphere).
- Advanced Analytics : Use ²D NMR (e.g., COSY, NOESY) to distinguish isomers and LC-MS to quantify impurities .
- Computational Modeling : Compare experimental results with DFT-calculated reaction pathways to identify discrepancies (e.g., solvent effects on transition states) .
Q. What are the environmental and safety considerations for handling this compound in laboratory settings?
Methodology :
- Toxicity Screening : Follow EPA guidelines for halogenated aromatics (e.g., acute toxicity tests in zebrafish models) .
- Waste Management : Neutralize brominated byproducts with NaHCO₃ before disposal. Use fluoropolymer-coated glassware to prevent leaching .
- Personal Protective Equipment (PPE) : Butyl rubber gloves and fluorocarbon-resistant lab coats to mitigate skin exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
